A Technical Guide to Unlocking the Therapeutic Potential of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl in Drug Discovery
A Technical Guide to Unlocking the Therapeutic Potential of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl in Drug Discovery
Abstract
The confluence of privileged structural motifs in a single chemical entity presents a compelling starting point for novel drug discovery campaigns. This technical guide delineates the therapeutic potential of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride, a molecule integrating the metabolically robust morpholine scaffold with a chiral amino alcohol functionality. While extensive research on this specific molecule is not yet prevalent, its constituent parts are well-established pharmacophores present in numerous clinically successful drugs.[1][2][3][4] This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating its therapeutic promise. We will explore the foundational chemistry, propose putative mechanisms of action, and detail a rigorous, multi-stage experimental workflow to systematically evaluate its efficacy and safety, thereby charting a course from initial hit-to-lead optimization to preclinical evaluation.
Introduction: The Strategic Integration of Privileged Scaffolds
The architecture of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl is a deliberate convergence of two structural components with proven utility in medicinal chemistry: the morpholine ring and a chiral 1,2-amino alcohol side chain. Understanding the individual contributions of these moieties is fundamental to appreciating the compound's potential.
The Morpholine Moiety: A Cornerstone of Modern Drug Design
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is widely regarded as a "privileged scaffold" in medicinal chemistry.[3] Its prevalence in approved pharmaceuticals stems from a unique combination of advantageous physicochemical properties:
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Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[1][2][4]
-
Aqueous Solubility: The ether oxygen and the basic nitrogen atom enhance aqueous solubility, a critical factor for drug formulation and bioavailability.[5]
-
Optimized Basicity: With a pKa of approximately 8.4, the morpholine nitrogen is less basic than corresponding piperidines, which can minimize off-target interactions with physiological amines.[3]
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Synthetic Tractability: The morpholine ring is readily incorporated into molecules through various synthetic routes, making it an accessible building block for medicinal chemists.[3][6][7]
Numerous approved drugs across a wide range of therapeutic areas, including the anticancer agent gefitinib and the antibiotic linezolid, feature the morpholine moiety, underscoring its broad applicability in drug design.[8][9]
Chiral Amino Alcohols: Key to Stereospecific Interactions
Chiral amino alcohols are indispensable structural motifs in a vast array of biologically active molecules, including natural products and synthetic drugs.[10] The stereochemistry of these compounds is often paramount for their biological activity, as the specific three-dimensional arrangement of the hydroxyl and amino groups dictates their interactions with chiral biological targets like enzymes and receptors.[10][11] Enantiomerically pure amino alcohols are crucial building blocks in the synthesis of beta-blockers, antivirals, and anticancer agents.[10] The (1S) configuration of the ethan-1-ol side chain in the title compound suggests the potential for highly specific and potent interactions with its biological target.
(1S)-1-(Morpholin-2-yl)ethan-1-ol HCl: A Profile
(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chiral molecule that presents as a white to off-white crystalline solid.[12] The hydrochloride salt form enhances its stability and aqueous solubility.[12]
| Property | Value | Source |
| Molecular Formula | C6H14ClNO2 | Inferred from structure |
| Molecular Weight | 167.63 g/mol | [13] |
| Chirality | (1S) configuration | Inferred from name |
| Appearance | White to off-white crystalline solid | [12] |
| Solubility | Soluble in water | [12] |
The combination of the morpholine ring and the chiral amino alcohol side chain suggests potential for this molecule to interact with a variety of biological targets, particularly those with well-defined, chiral binding pockets.
Postulated Therapeutic Arenas and Mechanisms of Action
Given the structural alerts present in (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl, we can hypothesize its potential utility in several therapeutic areas. The morpholine ring is a known pharmacophore in central nervous system (CNS) active compounds and oncology drugs, while chiral amino alcohols are prevalent in cardiovascular and antiviral medications.[1][2][10]
Central Nervous System Disorders
The morpholine moiety is known to improve blood-brain barrier permeability, a critical attribute for CNS-acting drugs.[4] Furthermore, many morpholine-containing compounds exhibit activity as anxiolytics and antidepressants.[1][2] The chiral amino alcohol portion of the molecule could facilitate specific interactions with neurotransmitter receptors or enzymes involved in neurological signaling pathways.
Hypothesized CNS Signaling Pathway Interaction
Caption: Postulated modulation of a generic neurotransmitter receptor signaling pathway by the compound.
Oncology
The morpholine ring is a key component of several kinase inhibitors used in cancer therapy.[14] Kinases are a large family of enzymes that play a critical role in cell signaling and proliferation, and their dysregulation is a hallmark of many cancers. The chiral amino alcohol could form specific hydrogen bonds within the ATP-binding pocket of a target kinase, leading to potent and selective inhibition.
Infectious Diseases
Chiral amino alcohols are found in a number of antiviral drugs. The specific stereochemistry can be crucial for inhibiting viral enzymes such as proteases or reverse transcriptases. The morpholine moiety could enhance the pharmacokinetic properties of such an agent, leading to improved efficacy.
A Phased Approach to Therapeutic Potential Evaluation
A systematic and phased experimental approach is essential to rigorously evaluate the therapeutic potential of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl. The following sections outline a comprehensive workflow, from initial in vitro screening to in vivo proof-of-concept studies.
Drug Discovery and Development Workflow
Caption: A phased workflow for the discovery and preclinical development of the compound.
Phase 1: In Vitro Characterization and Target Identification
The initial phase of investigation will focus on broad-based screening to identify potential biological targets, followed by more focused assays to validate hits and elucidate the mechanism of action.
Objective: To identify the primary biological target(s) of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl.
Methodology:
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Compound Preparation: Prepare a 10 mM stock solution of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl in sterile, nuclease-free water.
-
Screening Panels: Submit the compound for screening against a broad panel of targets, including:
-
Kinase Panel: A panel of at least 400 human kinases.
-
GPCR Panel: A comprehensive panel of G-protein coupled receptors.
-
Ion Channel Panel: A panel of key human ion channels.
-
-
Assay Conditions: The screening will be performed at a single concentration (e.g., 10 µM) in duplicate.
-
Data Analysis: Identify targets where the compound exhibits significant inhibition or activation (e.g., >50% inhibition).
Objective: To confirm the activity of the compound against the identified "hits" and to determine its potency.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the compound, typically from 100 µM to 1 nM.
-
Target-Specific Assays: Perform target-specific enzymatic or cellular assays for each validated hit.
-
Dose-Response Curves: Generate dose-response curves by plotting the percentage of inhibition or activation against the compound concentration.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each target.
Phase 2: ADMET Profiling and Lead Optimization
Once a primary target and mechanism of action have been established, the focus will shift to evaluating the drug-like properties of the molecule and, if necessary, initiating a lead optimization program.
Objective: To assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.
Methodology:
-
Aqueous Solubility: Determine the thermodynamic solubility of the compound using a standardized shake-flask method.
-
Cell Permeability: Assess the permeability of the compound using a Caco-2 cell monolayer assay.
-
Metabolic Stability: Evaluate the metabolic stability of the compound in human liver microsomes.
-
CYP450 Inhibition: Determine the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.
-
Cytotoxicity: Assess the general cytotoxicity of the compound in a panel of human cell lines (e.g., HepG2).
| ADMET Parameter | Desired Outcome |
| Aqueous Solubility | > 50 µM |
| Caco-2 Permeability (Papp) | > 1 x 10^-6 cm/s |
| Metabolic Stability (t1/2 in HLM) | > 30 min |
| CYP450 Inhibition (IC50) | > 10 µM |
| Cytotoxicity (CC50) | > 50 µM |
Phase 3: In Vivo Evaluation
Promising candidates from the in vitro and ADMET profiling stages will advance to in vivo studies in animal models to assess their pharmacokinetic properties, efficacy, and preliminary safety.
Objective: To determine the pharmacokinetic profile of the compound in a rodent model (e.g., mouse or rat).
Methodology:
-
Dosing: Administer the compound to a cohort of animals via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
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Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion and Future Directions
(1S)-1-(Morpholin-2-yl)ethan-1-ol HCl represents a compelling starting point for a drug discovery program. Its constituent pharmacophores, the morpholine ring and a chiral amino alcohol, have a proven track record in clinically successful drugs.[1][2][3][4][10] The in-depth technical guide presented herein provides a robust and scientifically rigorous framework for the systematic evaluation of its therapeutic potential. Through a phased approach encompassing in vitro characterization, ADMET profiling, and in vivo studies, the true therapeutic value of this promising molecule can be unlocked. The insights gained from this comprehensive evaluation will not only determine the future development path for this specific compound but will also contribute to a deeper understanding of the synergistic interplay between these two privileged scaffolds in the design of next-generation therapeutics.
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